molecular formula C15H27N3O2 B2993471 (E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411332-54-0

(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2993471
CAS RN: 2411332-54-0
M. Wt: 281.4
InChI Key: FGWRVYSVQOSNER-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as A-84543 and is a potent opioid receptor agonist.

Mechanism Of Action

A-84543 acts as an agonist on the mu-opioid and delta-opioid receptors, leading to the activation of downstream signaling pathways. This activation results in the inhibition of neurotransmitter release, leading to analgesic effects and a reduction in stress and anxiety. A-84543 has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Biochemical and Physiological Effects
A-84543 has been shown to have potent analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain. This compound has also been found to have anxiolytic effects, reducing stress and anxiety in animal models. A-84543 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.

Advantages And Limitations For Lab Experiments

One advantage of using A-84543 in lab experiments is its high affinity for the mu-opioid and delta-opioid receptors, making it a potent agonist. However, one limitation is that A-84543 is a synthetic compound and may not accurately reflect the effects of endogenous opioids in the body.

Future Directions

Future research on A-84543 could focus on its potential applications in the treatment of chronic pain and inflammatory conditions. Further studies could also investigate the mechanisms underlying the anxiolytic effects of A-84543 and its potential as a treatment for anxiety disorders. Additionally, research could explore the potential of A-84543 as a tool for studying the opioid receptor system and its role in various physiological processes.
Conclusion
In conclusion, A-84543 is a potent opioid receptor agonist that has potential applications in various fields of scientific research. Its high affinity for the mu-opioid and delta-opioid receptors makes it a useful tool for studying the opioid receptor system and its role in various physiological processes. Further research on A-84543 could lead to the development of new treatments for chronic pain, anxiety disorders, and inflammatory conditions.

Synthesis Methods

The synthesis of A-84543 involves the reaction of N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide with a reducing agent such as lithium aluminum hydride. This reaction results in the formation of A-84543, which can be purified using various methods such as column chromatography.

Scientific Research Applications

A-84543 is primarily used in scientific research to study the opioid receptor system. This compound has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain perception and reward pathways. A-84543 has also been found to have agonistic effects on the delta-opioid receptor, which is involved in mood regulation and stress response.

properties

IUPAC Name

(E)-N-[2-(1-acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O2/c1-13(19)18-11-7-14(8-12-18)6-9-16-15(20)5-4-10-17(2)3/h4-5,14H,6-12H2,1-3H3,(H,16,20)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWRVYSVQOSNER-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CCNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC(CC1)CCNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[2-(1-Acetylpiperidin-4-yl)ethyl]-4-(dimethylamino)but-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.